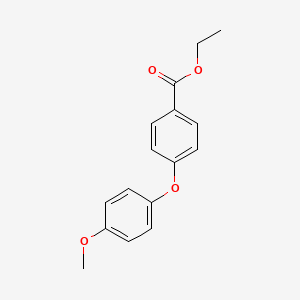![molecular formula C12H7F3OS B13924356 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B13924356.png)
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is an organic compound that features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with 2-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carboxylic acid.
Reduction: 4-[2-(Trifluoromethyl)phenyl]-2-thiophene methanol.
Substitution: 5-bromo-4-[2-(trifluoromethyl)phenyl]-2-thiophene carbaldehyde.
Aplicaciones Científicas De Investigación
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Used in similar Suzuki coupling reactions.
2-(Trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine: Another compound with a trifluoromethyl group used in medicinal chemistry.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: A related compound with applications in organic synthesis.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde is unique due to its combination of a thiophene ring and a trifluoromethylphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and materials.
Propiedades
Fórmula molecular |
C12H7F3OS |
|---|---|
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
4-[2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(6-16)17-7-8/h1-7H |
Clave InChI |
QNLQSGTZLKIEQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


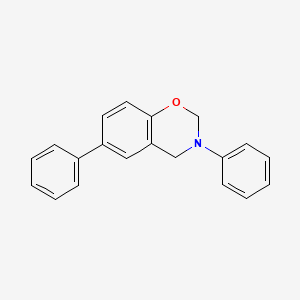
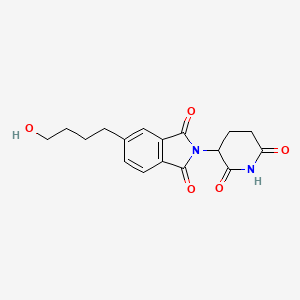
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)
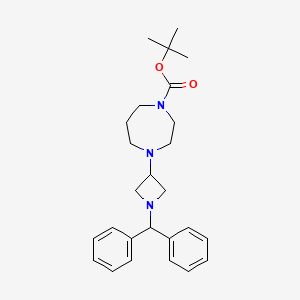
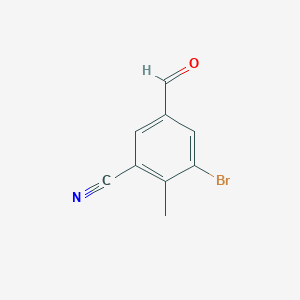
![2-amino-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B13924317.png)
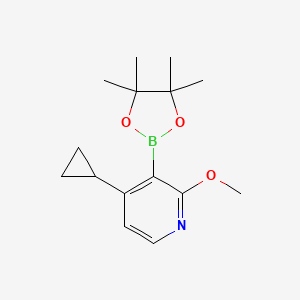


![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
![2-Benzo[b]furancarboxamide,3-amino-6-phenyl-](/img/structure/B13924343.png)
